(Thiolan-3-ylmethyl)hydrazine dihydrochloride

Medicinal Chemistry Organic Synthesis Building Block Purity

This regiochemically precise (thiolan-3-ylmethyl)hydrazine dihydrochloride enables divergent hydrazone formation and S-heterocycle construction. The methylene spacer reduces steric hindrance vs ring-attached hydrazines, broadening aldehyde scope. Dihydrochloride salt ensures ambient stability, while ≥95% purity (98% grade available) supports reproducible medicinal chemistry—making it the superior choice for probe development and scaffold diversification.

Molecular Formula C5H14Cl2N2S
Molecular Weight 205.15 g/mol
CAS No. 1803607-77-3
Cat. No. B1381652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Thiolan-3-ylmethyl)hydrazine dihydrochloride
CAS1803607-77-3
Molecular FormulaC5H14Cl2N2S
Molecular Weight205.15 g/mol
Structural Identifiers
SMILESC1CSCC1CNN.Cl.Cl
InChIInChI=1S/C5H12N2S.2ClH/c6-7-3-5-1-2-8-4-5;;/h5,7H,1-4,6H2;2*1H
InChIKeyQEFYDTXBBWNHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiolan-3-ylmethyl hydrazine dihydrochloride CAS 1803607-77-3: Core Chemical Identity and Sourcing Profile for R&D Procurement


(Thiolan-3-ylmethyl)hydrazine dihydrochloride (CAS 1803607-77-3) is an organosulfur hydrazine salt with molecular formula C5H14Cl2N2S and molecular weight 205.15 g/mol [1]. Its structure features a saturated thiolane (tetrahydrothiophene) ring linked via a methylene bridge to a hydrazine group, stabilized as a dihydrochloride salt . This compound is primarily supplied as a research chemical building block for medicinal chemistry and organic synthesis applications, with commercial availability from multiple vendors at purities typically ranging from 95% to 98% .

Why Generic Hydrazine or Thiolane Building Blocks Cannot Substitute (Thiolan-3-ylmethyl)hydrazine dihydrochloride in Targeted Syntheses


Substituting (thiolan-3-ylmethyl)hydrazine dihydrochloride with generic hydrazine salts or simpler thiolane derivatives is not chemically equivalent. The compound's specific regiochemistry—a hydrazine group attached at the 3-position of the thiolane ring via a methylene spacer—is critical for generating defined molecular architectures in medicinal chemistry [1]. Unlike direct hydrazine substitution at the thiolane ring (e.g., (tetrahydrothiophen-3-yl)hydrazine, CAS 1016709-16-2) or the corresponding amine (1-(thiolan-3-yl)methanamine, CAS 933701-07-6), the methylene-extended hydrazine in this compound introduces distinct nucleophilicity and spatial orientation, enabling divergent reaction pathways such as hydrazone formation and heterocycle construction . Furthermore, the dihydrochloride salt form provides enhanced stability and solubility in aqueous and polar organic media compared to the free base, reducing handling complexity and improving reaction reproducibility .

Quantitative Evidence Guide: Differentiating (Thiolan-3-ylmethyl)hydrazine dihydrochloride from Closest Structural Analogs


Molecular Formula and Weight Distinction vs. Non-Methylene-Bridged Hydrazine Analog

The target compound, (thiolan-3-ylmethyl)hydrazine dihydrochloride, differs fundamentally in molecular formula and mass from its direct hydrazine analog lacking the methylene spacer, (tetrahydrothiophen-3-yl)hydrazine. The target compound (C5H14Cl2N2S) has a molecular weight of 205.15 g/mol, whereas the comparator (C4H10N2S) has a molecular weight of 118.20 g/mol . This difference of 86.95 g/mol reflects the additional methylene group and the dihydrochloride salt form. This is not a simple salt variant; the structural change alters lipophilicity and hydrogen-bonding capacity, which are critical parameters in drug-likeness prediction and synthetic route planning [1].

Medicinal Chemistry Organic Synthesis Building Block Purity

Purity Specification Comparison Across Commercial Sources

Available purity specifications for (thiolan-3-ylmethyl)hydrazine dihydrochloride range from 95% to 98% across major vendors . In comparison, the closely related (tetrahydrothiophen-3-yl)hydrazine dihydrochloride (CAS 1803582-82-2) is often listed without a defined minimum purity specification on many supplier platforms, indicating a less standardized supply chain . The 98% purity grade offered by Leyan for the target compound provides a higher assurance of chemical integrity for sensitive applications such as parallel library synthesis or bioconjugation, where impurities could interfere with reaction outcomes or biological readouts .

Quality Control Analytical Chemistry Reproducible Synthesis

Functional Group Reactivity: Hydrazine vs. Amine in Thiolane-Based Building Blocks

The target compound contains a primary hydrazine group, enabling participation in condensation reactions to form hydrazones, which are valuable intermediates in medicinal chemistry . This contrasts with the analogous amine building block, 1-(thiolan-3-yl)methanamine (CAS 933701-07-6), which lacks the second nitrogen and thus cannot participate in hydrazone chemistry . The hydrazine group's enhanced nucleophilicity and ability to act as a bidentate ligand or form stable imine linkages are class-level properties of hydrazines, supported by extensive literature on hydrazine derivatives in drug discovery [1].

Chemical Biology Fragment-Based Drug Discovery Reaction Development

Optimal Application Scenarios for (Thiolan-3-ylmethyl)hydrazine dihydrochloride Based on Differentiated Properties


Synthesis of Hydrazone-Functionalized Thiolane Libraries for Fragment-Based Drug Discovery

The hydrazine functional group in (thiolan-3-ylmethyl)hydrazine dihydrochloride is ideal for generating diverse hydrazone libraries via condensation with aldehydes or ketones . The methylene spacer reduces steric hindrance compared to directly ring-attached hydrazines, potentially increasing reaction yields and broadening the accessible aldehyde scope. The dihydrochloride salt ensures the hydrazine is protonated and stable during storage, minimizing oxidative degradation prior to use .

Precursor to Sulfur-Containing Heterocycles with Defined Regiochemistry

The compound serves as a regiochemically defined building block for the synthesis of sulfur-containing heterocycles, such as thienopyrazoles or thienotriazoles, which are privileged scaffolds in medicinal chemistry [1]. Its use guarantees the sulfur atom is positioned three bonds from the ring junction, a structural feature that cannot be reliably achieved with regioisomeric building blocks like ((tetrahydrothiophen-2-yl)methyl)hydrazine .

Bioconjugation and Chemical Probe Development Requiring High Purity

When a synthetic intermediate requires further elaboration into a chemical probe or a bioconjugation reagent, the 98% purity grade offered by suppliers like Leyan is essential . Trace impurities in lower-purity batches could quench reactive handles or generate off-target adducts in biological systems, confounding experimental results. The defined purity specification reduces this risk and supports reproducible probe development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Thiolan-3-ylmethyl)hydrazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.